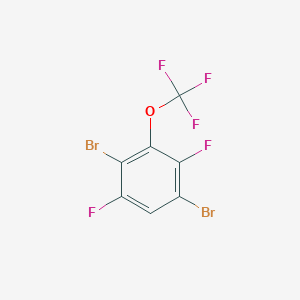
1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene
Overview
Description
Scientific Research Applications
Aryne Route to Naphthalenes
- Application in Aryne Chemistry : A study by Schlosser & Castagnetti (2001) discussed the use of 1-bromo-2-(trifluoromethoxy)benzene and 1-bromo-3-(trifluoromethoxy)benzene for generating arynes, which were then used to synthesize naphthalenes. These compounds are structurally related to 1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene, demonstrating its potential in aryne chemistry (Schlosser & Castagnetti, 2001).
Crystallography and Molecular Interactions
- Crystal Structure Analysis : Manfroni et al. (2021) analyzed the crystal structures of derivatives of 1,4-dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene, highlighting its utility in studying molecular interactions and crystal packing phenomena (Manfroni et al., 2021).
Photophysical Properties
- Photophysical Characterization : Krebs & Spanggaard (2002) investigated the photophysical properties of fluorinated benzene compounds, including those similar to 1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene. This underscores its importance in the study of fluorescence and emission properties (Krebs & Spanggaard, 2002).
Polymer Synthesis
- Polymer Chemistry : The synthesis of various polymers using derivatives of 1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene was explored in studies by Cianga et al. (2002) and Yurteri et al. (2005). These works demonstrate the compound's role in creating novel polymeric materials (Cianga et al., 2002), (Yurteri et al., 2005).
Organometallic Synthesis
- Role in Organometallic Chemistry : Porwisiak & Schlosser (1996) utilized a structurally related compound, 1-Bromo-3,5-bis(trifluoromethyl)benzene, in organometallic synthesis, indicating the potential of 1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene in this field (Porwisiak & Schlosser, 1996).
properties
IUPAC Name |
1,4-dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2F5O/c8-2-1-3(10)4(9)6(5(2)11)15-7(12,13)14/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLIQUFMJDRNNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



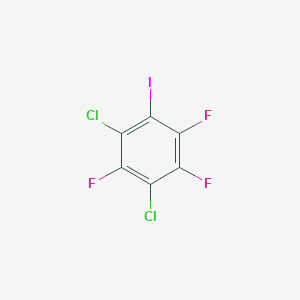



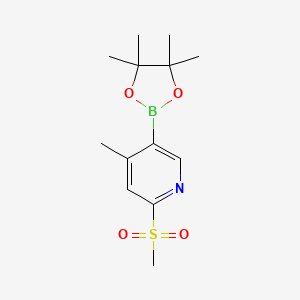
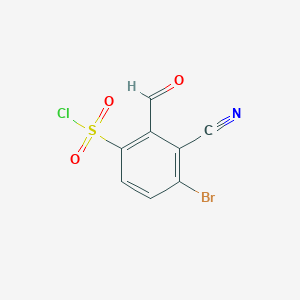

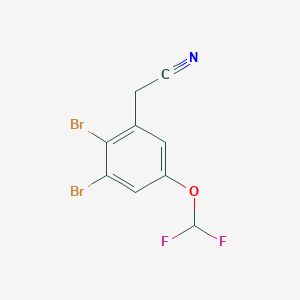


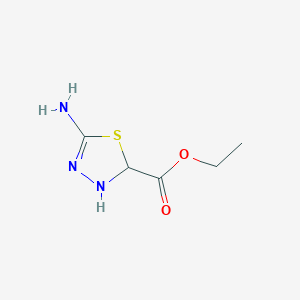
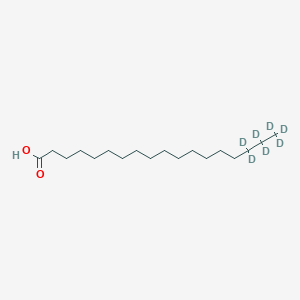
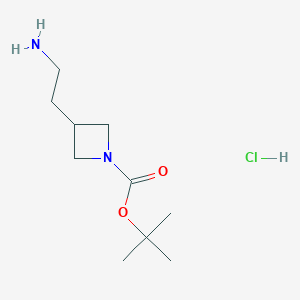
![tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1410302.png)